molecular formula C17H18Cl2N4O3S B11412787 [5-Chloro-2-(ethylsulfonyl)pyrimidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[5-Chloro-2-(ethylsulfonyl)pyrimidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11412787
M. Wt: 429.3 g/mol
InChI Key: LJHQTUUMMYLKQN-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethanesulfonyl)pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chloro, ethanesulfonyl, and piperazine groups, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethanesulfonyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethanesulfonyl, and piperazine substituents. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance production scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethanesulfonyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific substituents or alter the oxidation state of the molecule.

    Substitution: The chloro and ethanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethanesulfonyl)pyrimidine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethanesulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its biological and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(ethanesulfonyl)pyrimidine: Shares the pyrimidine core and ethanesulfonyl group but lacks the piperazine and additional chloro substituents.

    3-Chlorophenylpiperazine: Contains the piperazine and chlorophenyl groups but lacks the pyrimidine and ethanesulfonyl components.

Uniqueness

5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(ethanesulfonyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H18Cl2N4O3S

Molecular Weight

429.3 g/mol

IUPAC Name

(5-chloro-2-ethylsulfonylpyrimidin-4-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18Cl2N4O3S/c1-2-27(25,26)17-20-11-14(19)15(21-17)16(24)23-8-6-22(7-9-23)13-5-3-4-12(18)10-13/h3-5,10-11H,2,6-9H2,1H3

InChI Key

LJHQTUUMMYLKQN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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